5-Methyl-1-phenylpyrazole-3-carbaldehyde
Overview
Description
5-Methyl-1-phenylpyrazole-3-carbaldehyde is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Scientific Research Applications
5-Methyl-1-phenylpyrazole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Future Directions
: Shivapura Viveka, Gowda Vasantha, Dinesha, Shivalingegowda Naveen, Neratur Krishnappagowda Lokanath & Gundibasappa Karikannar Nagaraja. “Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.” Research on Chemical Intermediates, 42(2016), 4497–4511. Link
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-phenylpyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent formylation at the 3-position. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-phenylpyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms or the 4-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: 5-Methyl-1-phenylpyrazole-3-carboxylic acid.
Reduction: 5-Methyl-1-phenylpyrazole-3-methanol.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Mechanism of Action
The mechanism of action of 5-Methyl-1-phenylpyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various receptors or enzymes, modulating their function. These interactions can lead to a range of biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1-phenylpyrazole-3-carboxylic acid
- 5-Methyl-1-phenylpyrazole-3-methanol
- 1-Phenyl-3-methyl-5-pyrazolone
Uniqueness
5-Methyl-1-phenylpyrazole-3-carbaldehyde is unique due to its specific structural features, including the aldehyde group at the 3-position and the methyl group at the 5-position. These features confer distinct reactivity and potential biological activities compared to other pyrazole derivatives .
Properties
IUPAC Name |
5-methyl-1-phenylpyrazole-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-7-10(8-14)12-13(9)11-5-3-2-4-6-11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYUFMIOZLCWCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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